Cas no 2171729-79-4 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid)

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid
- 2171729-79-4
- 3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid
- EN300-1499237
-
- インチ: 1S/C25H27F3N2O5/c1-3-30(15(2)12-22(31)32)23(33)21(13-25(26,27)28)29-24(34)35-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,29,34)(H,31,32)
- InChIKey: OHFQTIILMHYKES-UHFFFAOYSA-N
- ほほえんだ: FC(CC(C(N(CC)C(C)CC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
計算された属性
- せいみつぶんしりょう: 492.18720645g/mol
- どういたいしつりょう: 492.18720645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499237-10000mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1499237-2500mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1499237-100mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1499237-50mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1499237-1.0g |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1499237-5000mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1499237-500mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1499237-250mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1499237-1000mg |
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]butanoic acid |
2171729-79-4 | 1000mg |
$3368.0 | 2023-09-27 |
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acidに関する追加情報
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid (CAS No. 2171729-79-4): A Comprehensive Overview
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid (CAS No. 2171729-79-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and trifluoromethyl substituents, which contribute to its potential applications in various therapeutic areas.
The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its stability under a variety of reaction conditions. The presence of the trifluoromethyl groups imparts significant electronic and steric effects, which can influence the compound's biological activity and pharmacokinetic properties. These features make 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid an attractive candidate for the development of novel drugs and therapeutic agents.
Recent studies have highlighted the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in the molecule allows it to interact with specific protein targets involved in these conditions. For instance, research has shown that the compound can modulate the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key players in cholinergic neurotransmission and are implicated in the pathogenesis of Alzheimer's disease.
In addition to its potential in neurodegenerative diseases, 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid has also been investigated for its anti-inflammatory properties. Inflammatory responses play a crucial role in various diseases, including autoimmune disorders and chronic inflammatory conditions. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation and tissue damage.
The pharmacokinetic profile of 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid has been extensively studied to optimize its therapeutic potential. Preclinical data indicate that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity facilitates efficient cellular uptake, while the presence of polar functional groups ensures adequate solubility and stability in biological fluids.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings suggest that 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid has a favorable safety profile and may be suitable for further development as a therapeutic agent.
In conclusion, 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid (CAS No. 2171729-79-4) represents a promising candidate for the treatment of various diseases due to its unique structural features and multifaceted biological activities. Ongoing research continues to explore its potential applications and optimize its therapeutic properties for clinical use.
2171729-79-4 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamidobutanoic acid) 関連製品
- 2680682-14-6(benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate)
- 2137995-17-4(5-Bromo-2-cyclobutyl-3-hydrazinylquinoline)
- 1117704-94-5((2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl 2-(4-formylphenoxy)acetate)
- 2418732-13-3(3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine)
- 13139-52-1(N2-Cbz-D-glutamine)
- 2138214-87-4(4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)
- 2361878-79-5(N-2-(4,4-dimethylazepan-1-yl)-2-oxoethyl-N-ethylprop-2-enamide)
- 4427-27-4(2H-spiro1-benzofuran-3,4'-piperidin-2-one)
- 1807244-12-7(Methyl 2-cyano-4-ethyl-6-nitrophenylacetate)
- 1401961-57-6(3-(2,4-Dimethylphenyl)-3-oxetanol)




